molecular formula C12H12N2O2S B1587798 Ethyl 3-anilino-2-cyano-3-sulfanylprop-2-enoate CAS No. 23593-51-3

Ethyl 3-anilino-2-cyano-3-sulfanylprop-2-enoate

Cat. No. B1587798
CAS RN: 23593-51-3
M. Wt: 248.3 g/mol
InChI Key: AOZYOXJUXRMICF-UHFFFAOYSA-N
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Description

Ethyl 3-anilino-2-cyano-3-sulfanylprop-2-enoate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as EACS and is a member of the cyanoenethiolate family of compounds. EACS is a yellow solid that is soluble in many organic solvents and has a molecular weight of 308.39 g/mol.

Scientific Research Applications

1. Crystal Packing and Non-Hydrogen Bonding Interactions

Ethyl 3-anilino-2-cyano-3-sulfanylprop-2-enoate demonstrates unique crystal packing properties. For example, one study showed the use of rare N⋯π and O⋯π interactions in the crystal packing of similar compounds, which are not typically observed in hydrogen bonding (Zhang, Wu, & Zhang, 2011). These interactions contribute to the formation of specific molecular structures.

2. Synthesis of Complex Molecules

This compound can serve as a precursor in the synthesis of various complex molecules. For instance, its derivatives are used in the continuous-flow synthesis of monoarylated acetaldehydes, showcasing a high level of functional group compatibility (Chernyak & Buchwald, 2012). Another study highlights its role in the synthesis of enynes and enediynes, which are important in pharmaceutical research (Myers et al., 1989).

3. Applications in Polymerization

The compound finds applications in polymer science. For example, a mechanistic investigation into the polymerization of ethylene catalyzed by neutral Ni(II) complexes derived from bulky anilinotropone ligands indicates its potential use in creating branched polyethylenes (Jenkins & Brookhart, 2004).

4. Molecular Interaction Studies

Studies on the molecular interactions of similar compounds reveal insights into electrostatic interactions, which could be beneficial in designing new materials and drugs. For instance, the C⋯π interaction of non-hydrogen bond type in related compounds is a significant finding (Zhang, Tong, Wu, & Zhang, 2012).

5. Enzymatic Reactions and Resolutions

In enzymatic processes, derivatives of Ethyl 3-anilino-2-cyano-3-sulfanylprop-2-enoate have been used. A study demonstrates the use of ultrasound in the enzymatic resolution of ethyl 3-hydroxy-3-phenylpropanoate, showcasing how such compounds can facilitate enzymatic reactions (Ribeiro, Passaroto, & Brenelli, 2001).

properties

IUPAC Name

ethyl 3-anilino-2-cyano-3-sulfanylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-2-16-12(15)10(8-13)11(17)14-9-6-4-3-5-7-9/h3-7,14,17H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZYOXJUXRMICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(NC1=CC=CC=C1)S)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395383
Record name Ethyl 3-anilino-2-cyano-3-sulfanylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-anilino-2-cyano-3-sulfanylprop-2-enoate

CAS RN

23593-51-3
Record name Ethyl 3-anilino-2-cyano-3-sulfanylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 23593-51-3
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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